molecular formula C9H9FN2O B13320631 N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine

N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine

Cat. No.: B13320631
M. Wt: 180.18 g/mol
InChI Key: VAOVUZSZTAFJIA-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with ethyl fluoroacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the benzoxazole ring, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts, such as metal catalysts or nanocatalysts, are often employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1,3-benzoxazol-2-amine
  • N-Methyl-4-fluoro-1,3-benzoxazol-2-amine
  • N-Propyl-4-fluoro-1,3-benzoxazol-2-amine

Uniqueness

N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine is unique due to its specific ethyl and fluoro substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

N-ethyl-4-fluoro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H9FN2O/c1-2-11-9-12-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

VAOVUZSZTAFJIA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(O1)C=CC=C2F

Origin of Product

United States

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